2-Methylbenzo[h]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
605-88-9 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H11N/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(12)15-10/h2-9H,1H3 |
InChI Key |
NFXIDKHEPSPXNF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=CC=CC=C32 |
Other CAS No. |
605-88-9 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylbenzo H Quinoline and Its Analogues
Classical and Established Synthetic Routes
The construction of the benzo[h]quinoline (B1196314) scaffold has traditionally relied on several named reactions that have been refined over the years. These methods, including the Doebner-Miller reaction, Friedländer condensation, and sequences involving Knoevenagel condensation and Michael addition, form the bedrock of synthetic approaches to this class of compounds.
Doebner-Miller Reaction and its Variants.wikipedia.orgiipseries.org
The Doebner-Miller reaction is a versatile method for the synthesis of quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction can be adapted to produce benzo[h]quinolines by utilizing a naphthylamine as the amine component. The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones. wikipedia.org
A key application of the Doebner-Miller reaction in the synthesis of benzo[h]quinoline derivatives involves the three-component reaction of 1-naphthylamine, a substituted benzaldehyde, and an enolizable ketone like methyl pyruvate (B1213749). sioc-journal.cnnih.gov This approach allows for the direct construction of the functionalized benzo[h]quinoline core. For instance, the reaction of 1-naphthylamine, a selected benzaldehyde, and pyruvic acid under solvent-free conditions, and catalyzed by an ionically tagged magnetic nanoparticle catalyst, has been shown to produce 2-aryl-benzo[h]quinoline-4-carboxylic acids in high yields. nih.gov
A general scheme for this reaction is presented below:
Reaction Scheme:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| 1-Naphthylamine | Substituted Benzaldehyde | Methyl Pyruvate | 2-Aryl-benzo[h]quinoline-4-carboxylate |
In some variations of the Doebner reaction, a new by-product, a 2-methylquinoline-4-carboxylic acid derivative, can be formed. sci-hub.se This occurs when an aromatic amine is reacted with pyruvic acid in ethanol (B145695). sci-hub.se Specifically, in an attempt to synthesize a different benzo[h]quinoline derivative, the reaction yielded 2-methylbenzo[h]quinoline-4-carboxylic acid instead. sci-hub.se This discovery highlights a direct route to this important subclass of benzo[h]quinolines. The proposed mechanism involves the condensation of two molecules of pyruvic acid with the aromatic amine. sci-hub.se
The reaction of various aromatic amines with pyruvic acid in ethanol has been shown to produce 2-methyl-4-carboxyquinolines. sci-hub.se This reaction is regioselective, with the ring closure occurring at the position with less steric hindrance. wikipedia.orgsci-hub.se
The order of mixing the reactants in the Doebner reaction can significantly influence the type of product formed. sci-hub.se For the synthesis of 2-aryl-benzo[h]quinoline-4-carboxylic acids, the preferred order involves first reacting pyruvic acid with the aldehyde, followed by the addition of the aromatic amine. sci-hub.se This sequence favors the formation of the desired quinoline (B57606) derivative.
Furthermore, the regioselectivity of the cyclization step is influenced by the electronic properties of the substituents on the aniline (B41778) or naphthylamine ring. wikipedia.org Electron-donating groups on the aromatic amine are generally required for the successful synthesis of 2-methylquinoline-4-carboxylic acid derivatives in ethanol. sci-hub.se The cyclization tends to occur at the position with the least steric hindrance, a crucial factor in determining the final isomeric product. sci-hub.se Introducing an electron-withdrawing group in the α,β-unsaturated carbonyl component can reverse the typical regioselectivity, leading to 4-substituted quinolines instead of the expected 2-substituted products. researchgate.net
Friedländer Condensation.wikipedia.orgorganic-chemistry.org
The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline derivatives, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.org
To synthesize this compound, 2-amino-1-naphthaldehyde (B15071716) would be the required starting material, which is then reacted with acetone. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic benzo[h]quinoline ring system.
General Reaction Scheme:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Amino-1-naphthaldehyde | Acetone | Acid or Base | This compound |
Various catalysts have been employed to improve the efficiency of the Friedländer synthesis, including traditional Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids. smolecule.com More recent advancements have introduced catalysts like ceric ammonium (B1175870) nitrate, which allows the reaction to proceed at ambient temperature with high efficiency. smolecule.com
Knoevenagel Condensation and Michael Addition Sequences.researchcommons.org
A synthetic strategy involving a Knoevenagel condensation followed by a Michael addition has been successfully employed for the de-novo synthesis of benzo[h]quinoline derivatives. researchcommons.org This multi-step process allows for the construction of a highly functionalized pyridine (B92270) ring fused to the naphthalene (B1677914) system.
In this approach, the synthesis of target benzo[h]quinoline compounds is achieved through an initial Knoevenagel condensation, which creates a new carbon-carbon double bond. This is followed by an intramolecular Michael addition, leading to the cyclization and formation of the benzo[h]quinoline core. researchcommons.org This sequence provides a versatile route to various substituted benzo[h]quinolines, which can be further modified to create a library of fused analogues. researchcommons.org
Acylation and Formylation Protocols
Acylation and formylation are fundamental transformations for introducing carbonyl functionalities onto the quinoline framework, serving as a gateway to further derivatization.
Formylation: The direct introduction of a formyl group (–CHO) onto the benzo[h]quinoline scaffold can be achieved through various established methods. The Vilsmeier-Haack reaction, utilizing a reagent prepared from phosphorus oxychloride and dimethylformamide (DMF), is a common technique for formylating activated aromatic rings. chemijournal.com For hydroxy-substituted quinolines, such as 10-hydroxybenzo[h]quinoline (B48255), the Duff reaction provides a method for double formylation, yielding products like 10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde. nih.gov Similarly, the Reimer-Tiemann reaction can induce formylation, although it may lead to a mixture of products depending on the substrate. nih.gov For instance, formylation of 8-hydroxyquinoline (B1678124) under Reimer-Tiemann conditions can occur at both the C5 and C7 positions. nih.gov An electrochemical approach for the C(sp²)–H acylation of quinolines using alcohols as the acyl source has also been developed, employing a hydrogen atom transfer (HAT) catalyst. chemistryviews.org
Acylation: The introduction of acyl groups, such as the acetyl group, often requires a multi-step approach. One documented synthesis of 2-acetylbenzo[h]quinoline involves a two-step process starting from 2-bromobenzo[h]quinoline. researchgate.net The process begins with metallation using n-butyllithium at low temperatures, followed by acylation of the resulting 2-lithiobenzo[h]quinoline intermediate with N,N-dimethylacetamide to yield the final product. researchgate.net
Modern and Advanced Synthetic Approaches
Recent advancements in organic synthesis have prioritized methods that offer greater efficiency and atom economy, with a significant focus on the direct functionalization of carbon-hydrogen (C-H) bonds.
C-H functionalization avoids the need for pre-functionalized starting materials, streamlining synthetic pathways. For azaarenes like this compound, the methyl group's C(sp³)-H bonds are a key target for such transformations.
The methyl group at the 2-position of quinolines and related azaarenes is activated by the adjacent nitrogen-containing ring, making its C(sp³)-H bonds susceptible to functionalization. This activation facilitates the generation of a key enamine intermediate, which can then react with various electrophiles. researchgate.net
####### 2.2.1.1.1. Metal-Free Tandem Cyclization with 2-Styrylanilines
A notable metal-free strategy has been developed for the synthesis of functionalized quinolines through a tandem reaction involving the C(sp³)–H functionalization of 2-methylquinolines and the cyclization of 2-styrylanilines. nih.govacs.orgnih.govresearchgate.net This method avoids transition metals, offering an environmentally friendly approach to forming new C–C and C–N bonds. nih.gov The reaction is believed to proceed via the oxidation of the C(sp³)–H bond of the 2-methylquinoline (B7769805) to an aldehyde motif. nih.govacs.org This intermediate then reacts with the 2-styrylaniline, followed by thermal electrocyclization and subsequent aromatization to yield the quinoline product. researchgate.net The process demonstrates good functional group tolerance and has been successfully performed on a gram scale. nih.govacs.org
The reaction between 2-methylbenzothiazole (B86508) (as a 2-methyl azaarene analogue) and various 2-styrylanilines produced the corresponding 2-heteroaromatic quinolines in yields ranging from 47% to 80%. acs.org
Table 1: Synthesis of Quinolines via Metal-Free Tandem Cyclization Data sourced from a study on the reaction between 2-methylbenzothiazole and 2-styrylanilines. acs.org
| 2-Styrylaniline Substituent | Product | Yield (%) |
| H | 2-(Benzothiazol-2-yl)quinoline | 80% |
| 4-Me | 2-(Benzothiazol-2-yl)-6-methylquinoline | 75% |
| 4-OMe | 2-(Benzothiazol-2-yl)-6-methoxyquinoline | 71% |
| 4-F | 6-Fluoro-2-(benzothiazol-2-yl)quinoline | 65% |
| 4-Cl | 6-Chloro-2-(benzothiazol-2-yl)quinoline | 68% |
| 4-Br | 6-Bromo-2-(benzothiazol-2-yl)quinoline | 62% |
| 3-Me | 2-(Benzothiazol-2-yl)-7-methylquinoline | 72% |
| 2-Me | 2-(Benzothiazol-2-yl)-8-methylquinoline | 47% |
####### 2.2.1.1.2. Acylation via Ester Reactions
The C(sp³)–H bond of 2-methyl azaarenes can be acylated through reactions with esters, particularly activated esters like α-keto esters. researchgate.net This transformation allows for the direct addition of the methyl group to a carbonyl carbon. Various catalytic systems have been employed to facilitate this reaction, including iron catalysts, which have been used for the addition of 2-methyl azaarenes to α-ketoesters with yields ranging from 26-90%. researchgate.net Another approach utilizes binaphthyl-stabilized palladium nanoparticles (Pd-BNP) as the catalyst for the reaction between 2-alkylazaarenes and activated carbonyl compounds like α-keto esters. researchgate.net A catalyst- and solvent-free method has also been developed for the chemoselective alkylation of α-oxo compounds, including α-keto esters, with 2-methyl quinolines. researchgate.net
####### 2.2.1.1.3. Alkylation Reactions
Direct alkylation of the methyl group of 2-methyl azaarenes using alcohols as alkylating agents is a highly atom-economical process. Iron-catalyzed systems have been reported for the alkylation of 2-methyl and 4-methyl azaarenes with a wide range of alcohols, producing over 39 examples with yields up to 95%. rsc.orgrsc.orgnih.gov This methodology was successfully applied to the synthesis of the antimalarial drug (±)-Angustureine from 2-methylquinoline and butan-1-ol. mdpi.com While noble metal catalysts like platinum on alumina (B75360) (Pt/Al₂O₃) have also shown high activity for this transformation without additives, the use of earth-abundant iron offers a more cost-effective alternative. mdpi.comresearchgate.net
Secondary alcohols can also serve as reaction partners; for example, 2-methylquinoline reacts with cyclohexanol (B46403) to give 2-(cyclohexylmethyl)quinoline in a 63% isolated yield. mdpi.com A metal-free approach for the C2-alkylation of pyridine N-oxides, including this compound N-oxide, has been achieved using 1,1-diborylalkanes as the alkylating reagents. thieme-connect.com
Table 2: Comparison of Metal Catalysts for Alkylation of 2-Methylquinoline with Benzyl Alcohol Data sourced from a comparative study on direct C-H alkylation. mdpi.com
| Catalyst | Additive | Yield (%) |
| Fe(OAc)₂/dppf | t-BuOK | 65% |
| Co(OAc)₂/Xantphos | t-BuOK | 74% |
| NiCl₂(dppp) | t-BuOK | 35% |
| RuHCl(CO)(PPh₃)₃ | t-BuOK, InCl₃·4H₂O | 95% |
| [Cp*IrCl₂]₂/dppf | t-BuOK | 86% |
| Pt/Al₂O₃ | None | 82% |
C(sp³)-H Functionalization of 2-Methyl Azaarenes and Quinolines
Annulation Reactions
A novel and atom-economical approach for the synthesis of 2-arylated quinolines is the [5+1] annulation of 2-methylquinolines with diynones. nih.govrsc.orgrsc.org This method proceeds under catalyst-free and solvent-free conditions, offering a practical and efficient route to 4-(quinolin-2-yl)phenols. nih.govrsc.orgrsc.org The reaction demonstrates good tolerance for a wide range of functional groups on both the 2-methylquinoline and the diynone substrates, affording products in moderate to high yields. nih.govrsc.org The reaction of 3-methylbenzo[f]quinoline (B1582139) with a diynone has also been shown to proceed smoothly, yielding the desired product in 82% yield. rsc.org
A base-catalyzed 1,4-addition/intramolecular annulation cascade of benzonitriles and diynones has also been developed for the one-pot synthesis of functionalized benzo[h]quinolines. researchgate.net
Catalyzed Cyclization Reactions
Catalyzed cyclization reactions represent another major pathway to benzo[h]quinoline and its analogues. For instance, iron(III) chloride has been used to catalyze the 6-endo-dig cyclization of allyl-3-(2-arylalkynylquinolinyl)methanol derivatives to afford pyrano[4,3-b]quinolines. chim.it Transition metals like rhodium and cobalt have been employed in the cyclization of anilines with alkynes or ketones to construct the quinoline framework. mdpi.com Additionally, metal-free cyclization strategies, such as the iodine-induced [4+2] cycloaddition, have been reported for the synthesis of quinoline derivatives. mdpi.com A facile, metal-free tandem cyclization strategy has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.gov
Bi(OTf)₃-Catalyzed Reactions
Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly effective Lewis acid catalyst for various organic transformations, including the synthesis of quinolines. thieme-connect.comlookchem.com Its appeal lies in its low toxicity, cost-effectiveness, and ease of handling. thieme-connect.com
A notable application of Bi(OTf)₃ is in the Friedländer annulation, a classic method for quinoline synthesis. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The use of Bi(OTf)₃ as a catalyst allows for mild reaction conditions and high yields. For instance, the reaction of 2-aminobenzophenone (B122507) with acetylacetone (B45752) in the presence of 5 mol% of Bi(OTf)₃ produces 3-acetyl-2-methyl-4-phenylquinoline (B5892346) in 91% yield. thieme-connect.comlookchem.com This methodology has been successfully applied to a range of substrates, including cyclic ketones, to produce polycyclic quinolines. thieme-connect.comlookchem.com
Recent research has also demonstrated the use of Bi(OTf)₃ in a cascade cycloaddition-decarbonylative-N-deoxygenative aromatization reaction between 2-arylisatogens and styrenes to furnish 2,4-diarylquinolines in yields up to 89%. nih.gov The catalyst's role is to activate the isatogen (B1215777) towards a formal [4+2] cycloaddition. nih.gov Furthermore, Bi(OTf)₃ has been shown to catalyze the dimerization of 2-ethynylanilines, leading to the formation of 2-(2-aminophenyl)quinolines. researchgate.net While some other Lewis acids like InCl₃, ZnCl₂, and AgNTf₂ were tested for certain quinoline syntheses, they were found to be ineffective. nih.gov
A supported Bi(III) catalyst, specifically Bismuth(III) triflate immobilized on triazine dendrimer stabilized magnetic nanoparticles, has been utilized for the three-component reaction of arylamines, aryl aldehydes, and methyl propiolate under solvent-free microwave irradiation to produce quinoline derivatives in high yields. thieme-connect.com
Table 1: Examples of Bi(OTf)₃-Catalyzed Quinolines Synthesis
| Reactants | Product | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminobenzophenone, Acetylacetone | 3-Acetyl-2-methyl-4-phenylquinoline | 5 mol% | 91 | thieme-connect.comlookchem.com |
| 2-Arylisatogen, Styrene | 2,4-Diarylquinoline | Catalytic | up to 89 | nih.gov |
Palladium-Catalyzed Cyclization (e.g., Pd(OAc)₂)
Palladium catalysts, particularly palladium(II) acetate (B1210297) (Pd(OAc)₂), are versatile tools for the synthesis of quinolines through various cyclization strategies. rsc.orgnih.govorganic-chemistry.org These methods often involve oxidative cyclization or C-H activation pathways.
One approach is the aza-Wacker oxidative cyclization. A Pd-catalyzed Wacker-type oxidative cyclization of anilines under air has been developed to construct 2-methylquinolines in good yields under mild conditions. organic-chemistry.org In this reaction, Pd(OAc)₂ proved to be a highly effective catalyst, and the addition of 1,10-phenanthroline (B135089) as a ligand further improved the yield. organic-chemistry.org
Another strategy involves the dehydrogenative coupling of N-alkenyl-substituted anilines. mdpi.com Palladium(II)-catalyzed intramolecular C-H alkenylation reactions can selectively produce quinolines or 1,2-dihydroquinolines depending on the reaction conditions. mdpi.com For example, using Pd(OAc)₂ in acetic acid at reflux can lead to the formation of 4-substituted quinolines. mdpi.com
The synthesis of quinolines from allyl alcohols and anilines via palladium-catalyzed oxidative cyclization has also been reported. rsc.orgrsc.org This process, catalyzed by Pd(OAc)₂, works efficiently in the absence of acids or bases and tolerates a variety of functional groups. rsc.orgrsc.org Furthermore, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to quinolines. nih.gov In the optimization of this reaction, PdCl₂ showed the highest catalytic reactivity. nih.gov
Table 2: Examples of Palladium-Catalyzed Quinolines Synthesis
| Reactants | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline derivative | Pd(OAc)₂ / 1,10-phenanthroline | 2-Methylquinoline | up to 87 | organic-chemistry.org |
| Aniline, Cinnamic alcohol | Pd(OAc)₂ | 2-Phenylquinoline | 79 (GC) | rsc.org |
Calcium-Catalyzed Methods
While less common than transition metal catalysis, methods employing calcium catalysts for the synthesis of quinoline-related structures are emerging. For instance, a half-sandwich calcium catalyst has been reported for the regioselective C-H alkylation of aromatic ethers with alkenes. acs.org Though not directly a synthesis of the benzo[h]quinoline core, this demonstrates the potential of calcium catalysis in C-H functionalization reactions, a key step in many quinoline syntheses. Another study mentions the use of a palladium-calcium carbonate catalyst for the preparation of biquinolines from 2-bromoquinoline (B184079) derivatives. researchgate.net The development of calcium-catalyzed methods for the direct synthesis of this compound remains an area for future exploration.
Derivatization Strategies for this compound Scaffolds
Once the this compound core is synthesized, it can be further modified to create a diverse range of compounds with potentially interesting properties.
Synthesis of Schiff Base Ligands
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. orientjchem.org These compounds are highly versatile ligands in coordination chemistry. orientjchem.orgmdpi.com The this compound scaffold can be functionalized to include an aldehyde group, which can then be reacted with various primary amines to form Schiff base ligands.
For example, 2-chloro-benzo[h]quinoline-3-carbaldehyde can be condensed with diamines like 4,4'-diaminobibenzyl or 4,4'-diaminodiphenylsulfone (dapsone) to produce new Schiff base ligands. orientjchem.org The reaction is typically carried out by refluxing the aldehyde and diamine in a suitable solvent like ethyl acetate. orientjchem.org The formation of the Schiff base is confirmed by the appearance of a strong C=N stretching band in the IR spectrum and the disappearance of the N-H stretching bands of the primary amine. orientjchem.org Similarly, quinoline-8-carbaldehyde can be reacted with aminobenzoic acid esters to form Schiff base ligands that can then be used to synthesize metal complexes. nih.gov
Table 3: Synthesis of Schiff Base Ligands from Quinolines
| Quinoline Aldehyde | Amine | Product | Reference |
|---|---|---|---|
| 2-Chloro-benzo[h]quinoline-3-carbaldehyde | 4,4'-Diaminobibenzyl | Schiff base ligand | orientjchem.org |
| 2-Chloro-benzo[h]quinoline-3-carbaldehyde | 4,4'-Diaminodiphenylsulfone | Schiff base ligand | orientjchem.org |
Synthesis of Benzo[h]quinolinium Hydrazine (B178648) Compounds
The derivatization of the benzo[h]quinoline scaffold can also be achieved by introducing a hydrazine moiety. Benzo[h]quinoline derivatives can be synthesized from 1-naphthylamine, substituted benzaldehydes, and methyl pyruvate through a Doebner-Miller reaction. sioc-journal.cn The resulting ester can be reduced to an alcohol and then oxidized to the corresponding aldehyde. This benzo[h]quinoline formaldehyde (B43269) can then be reacted with hydrazine salts or hydrazides to synthesize benzo[h]quinolinium and quinoline hydrazide compounds. sioc-journal.cn It has been reported that reacting 2-chloro-4-methylbenzo[h]quinoline (B14019512) with hydrazine, followed by treatment with nitrous acid, leads to the formation of a triazole derivative, although this transformation has been described as unprecedented. researchgate.net
Formation of Fused Analogues
The benzo[h]quinoline core can serve as a building block for the construction of more complex, fused heterocyclic systems. rsc.orgnih.gov These fused systems are of great interest due to their potential biological activities. nih.govresearchcommons.orgresearchgate.net
Various synthetic strategies have been developed to create fused quinoline analogues. These include one-pot domino reactions, microwave-assisted synthesis, and various catalyzed cyclization reactions. rsc.orgnih.gov For example, target benzo[h]quinolines can be prepared through Knoevenagel condensation followed by Michael addition. These can then be cyclized with reagents like formic acid, formamide, or acetic anhydride (B1165640) to yield fused derivatives. researchcommons.orgresearchgate.net Another approach involves the reaction of cyclohexan-1,3-dione with aminopropene derivatives to form tetrahydronaphthalene compounds, which can then undergo further heterocyclization to yield fused quinoline systems. nih.gov The synthesis of fused pyrrolo[1,2-a]quinoline (B3350903) systems can be achieved through a tandem aza-Michael-aldol reaction. acs.org
Introduction of Functional Groups (e.g., Halogenation)
The introduction of halogen atoms onto the this compound scaffold is a key strategy for the synthesis of its analogues. Halogenated quinolines serve as versatile intermediates for further chemical transformations, such as cross-coupling reactions, to introduce a wide array of functional groups. The position of halogenation on the benzo[h]quinoline ring system is influenced by the reaction conditions and the nature of the halogenating agent.
Chlorination
The synthesis of chloro-substituted this compound derivatives has been reported, with a focus on the introduction of a chlorine atom at the 4-position. The reactivity of this position is enhanced due to its location adjacent to the heterocyclic nitrogen atom.
One established method for the synthesis of 4-chloro-2-methylbenzo[h]quinoline (B182010) involves the treatment of the corresponding 4-hydroxy-2-methylbenzo[h]quinolin-2(1H)-one with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction effectively replaces the hydroxyl group with a chlorine atom. The resulting 2,4-dichloro-8-methylquinoline (B1596889) can then undergo selective hydrolysis to yield 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com A similar approach can be extrapolated for the synthesis of 4-chloro-2-methylbenzo[h]quinoline.
The chlorine atom at the 4-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups. For instance, it has been shown to react with hydrazine, indicating its utility as a precursor for further derivatization. oup.com Copper-catalyzed amination reactions have also been successfully performed on 4-chloro-2-methylbenzo[h]quinoline, demonstrating its value in building more complex molecular architectures. researchgate.net
A general method for preparing 4-chloroquinolines involves a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. rsc.org While not specifically demonstrated for this compound, this modern approach offers a potential pathway to chloro-substituted analogues.
Bromination
Direct bromination of the benzo[h]quinoline core has been achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This method has been shown to be highly regioselective, yielding the 5-bromo-benzo[h]quinoline derivative. researchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism, where the strong acid activates the substrate towards bromination. It is anticipated that applying these conditions to this compound would similarly lead to bromination on the benzo ring system, likely at the 5-position, although the directing effect of the methyl group should also be considered.
Another approach involves the bromination of pre-functionalized benzo[h]quinolines. For example, bromomethyl ketones have been synthesized from benzo[h]quinoline-4-carboxylic acids as part of a multi-step sequence to produce antimalarial compounds. nih.gov
The table below summarizes a representative bromination reaction on the parent benzo[h]quinoline.
| Substrate | Reagent | Solvent | Position of Bromination | Reference |
|---|---|---|---|---|
| Benzo[h]quinoline | N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid | 5 | researchgate.net |
Iodination
The introduction of iodine onto the quinoline scaffold can be accomplished through modern C-H functionalization strategies. A radical-based direct C-H iodination protocol has been developed for a range of N-fused heterocycles, including benzo[h]quinoline. This method utilizes molecular iodine (I₂) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This reaction has been shown to be regioselective for the C3 position in quinolines. rsc.orgrsc.orgacs.org This approach offers a metal-free alternative for the synthesis of iodinated benzo[h]quinoline analogues.
Radioiodinated benzo[d]imidazole-quinoline derivatives have been synthesized for imaging applications, highlighting the utility of iodinated quinoline scaffolds in medicinal chemistry. nih.gov
The following table details a method for the C3-iodination of quinolines.
| Substrate | Reagents | Selectivity | Key Feature | Reference |
|---|---|---|---|---|
| Quinoline | I₂, TBHP | C3 | Metal-free, radical-based | rsc.org |
Reactivity and Reaction Mechanisms of 2 Methylbenzo H Quinoline and Its Derivatives
Electrophilic and Nucleophilic Reactions on the Benzo[h]quinoline (B1196314) Core
The benzo[h]quinoline ring system, an isomer of 1-azanaphthalene, exhibits a chemical behavior that is a composite of its constituent benzene (B151609) and pyridine (B92270) rings. jptcp.com The presence of the nitrogen atom significantly influences the electron distribution across the heterocyclic part of the molecule, making it electron-deficient. Consequently, the pyridine portion of the quinoline (B57606) scaffold is generally deactivated towards electrophilic substitution but activated for nucleophilic substitution. rsc.orgnowgonggirlscollege.co.in
Nucleophilic substitution reactions preferentially occur at the C2 and C4 positions of the quinoline ring system, as these are the most electron-deficient carbons. nowgonggirlscollege.co.in In the case of 2-Methylbenzo[h]quinoline, the C2 position is occupied. Therefore, nucleophilic attack would be expected to occur at the C4 position.
Conversely, electrophilic substitution reactions, such as nitration or halogenation, occur on the electron-rich carbocyclic (benzene) portion of the molecule. jptcp.com The specific position of substitution on the benzo ring is directed by the existing ring and the reaction conditions.
Reactions Involving the Methyl Group at Position 2
The methyl group at the C2 position of the benzo[h]quinoline core is not inert. Its proximity to the nitrogen atom in the aromatic ring system renders the C(sp³)-H bonds acidic and susceptible to activation, enabling a variety of subsequent transformations.
The activation of the C(sp³)–H bond of the 2-methyl group is a key step for the synthesis of more complex quinoline derivatives. researchgate.nettandfonline.com This activation is facilitated by the electron-withdrawing nature of the adjacent aza-arene ring, which stabilizes the resulting carbanionic or radical intermediate. niscpr.res.in Numerous methods have been developed to achieve this functionalization, ranging from catalyst-free to metal-catalyzed processes. researchgate.nettandfonline.com
Catalyst-free methods often rely on thermal conditions or microwave irradiation to promote the reaction. researchgate.netniscpr.res.in For instance, the reaction of 2-methylquinolines with aldehydes or ketones can proceed without a catalyst, often in aqueous media or under solvent-free conditions, to form addition products. niscpr.res.in
Transition-metal catalysis provides a milder and more efficient route to C-H activation. researchgate.net A variety of metal catalysts have been employed, including those based on iron, cobalt, zinc, and lanthanum, which facilitate the condensation of 2-methylquinolines with carbonyl compounds. researchgate.net A proposed mechanism for some of these reactions involves the tautomerization of the 2-methylquinoline (B7769805) to its enamine form. acs.orgnih.gov This enamine can then undergo further reaction, such as a free-radical addition or oxidation, to form the functionalized product. acs.orgnih.gov
Table 1: Selected Catalytic Systems for C(sp³)-H Activation of 2-Methylquinolines
| Catalyst/Promoter | Reactant | Conditions | Product Type | Reference |
| None (Catalyst-free) | Aromatic Aldehydes | DMF, 100 °C | (E)-2-Alkenylquinoline | researchgate.net |
| KOtBu | Molecular Oxygen | DMF, 50 °C | 2-Alkenyl bisquinoline | rsc.org |
| PIDA | None | DMSO, MW, 120 °C | 2-Quinolinecarboxaldehyde | sci-hub.se |
| I2/TBHP | 2-Styrylanilines | DMSO, 120 °C | Functionalized Quinoline | acs.orgnih.gov |
| Microwave | Ketones | Water | 1,2-Addition Product | niscpr.res.in |
The methyl group of 2-methylquinolines can be selectively oxidized to form the corresponding 2-quinolinecarboxaldehyde. This aldehyde is a valuable synthetic intermediate for the construction of more complex molecules. rsc.orgtandfonline.com
Several methods exist for this transformation. A classic approach involves the use of selenium dioxide (SeO₂) in a solvent like dioxane. tandfonline.com The yield of this reaction is sensitive to the molar ratio of the oxidant and the reaction conditions. tandfonline.com More environmentally friendly and efficient methods have been developed. For example, a metal-free protocol using phenyliodine diacetate (PIDA) as the oxidant in DMSO under microwave irradiation provides 2-quinolinecarboxaldehydes with high selectivity and in good yields. sci-hub.se
Another approach involves a potassium tert-butoxide (KOtBu)-promoted oxidation using molecular oxygen as the oxidant. rsc.org In this process, the 2-methylquinoline is believed to be oxidized to the key intermediate, quinoline-2-carboxaldehyde, which then undergoes a condensation reaction. rsc.org Similarly, a system using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant can effectively convert 2-methylquinoline into quinoline-2-carbaldehyde. acs.orgnih.gov The proposed mechanism for this transformation involves the generation of radical species and the formation of an enamine intermediate which is then oxidized. acs.orgnih.gov
N-Oxide Reactivity and Transformations
The introduction of an N-oxide functionality to the benzo[h]quinoline ring dramatically alters its reactivity. The N-oxide group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic attack but enhances its susceptibility to certain nucleophiles. It also provides a handle for unique transformations, including deoxygenation and rearrangement reactions.
The reaction of benzo[h]quinoline 1-oxide with methylsulfinyl carbanion (dimsyl anion) presents a fascinating case of reactivity. pharm.or.jp While similar reactions with quinoline or isoquinoline (B145761) N-oxides typically result in methylation at the C2 position, the reaction with benzo[h]quinoline 1-oxide leads to a different outcome. pharm.or.jp Instead of the expected this compound, the reaction yields phenanthrene (B1679779) as the major product. pharm.or.jpclockss.org
Theoretical studies using semi-empirical molecular orbital methods (PM3) have been conducted to understand this unusual reactivity. pharm.or.jpnih.gov The calculations compared the Gibbs free energies of activation for two competing pathways: methylation and N-oxide group elimination. The study revealed that for benzo[h]quinoline 1-oxide, the activation energy for the N-oxide group elimination pathway is significantly lower than that for the methylation pathway. pharm.or.jp This theoretical finding aligns with the experimental observation that phenanthrene is the primary product. pharm.or.jp Conversely, for the isomeric benzo[g]quinoline 1-oxide, the methylation pathway is energetically favored, leading to the formation of methylated products. pharm.or.jp
Interestingly, for 2-methyl-benzo[h]quinoline 1-oxide, the calculated Gibbs free energy of activation for reaction with methylsulfinyl carbanion was found to be excessively high, suggesting that this reaction is unlikely to occur under the studied conditions. pharm.or.jp
Table 2: Calculated Gibbs Free Energies of Activation (ΔG) for the Reaction of Benzoquinoline N-Oxides with Methylsulfinyl Carbanion
| Reactant | Pathway | ΔG (kcal/mol) | Predicted Outcome | Reference |
| Benzo[h]quinoline 1-oxide | N-Oxide Elimination | <50.93 | Elimination | pharm.or.jp |
| Benzo[h]quinoline 1-oxide | Methylation | 53.92 | Not Favored | pharm.or.jp |
| Benzo[g]quinoline 1-oxide | N-Oxide Elimination | >53 | Not Favored | pharm.or.jp |
| Benzo[g]quinoline 1-oxide | ortho-Methylation | <53 | Methylation | pharm.or.jp |
| This compound 1-oxide | N/A | Too Large | No Reaction | pharm.or.jp |
The elimination of the N-oxide group from benzo[h]quinoline 1-oxide upon reaction with methylsulfinyl carbanion is a novel transformation that results in the formation of the parent carbocycle, phenanthrene. pharm.or.jp The mechanism, elucidated through computational studies, involves a multi-step process. pharm.or.jp
Coordination Chemistry of 2 Methylbenzo H Quinoline and Its Ligand Derivatives
Role as N-Heterocyclic Ligands
2-Methylbenzo[h]quinoline and its parent compound, benzo[h]quinoline (B1196314), are prominent examples of N-heterocyclic ligands. Their rigid, planar structure and the presence of a nitrogen atom with a lone pair of electrons make them excellent candidates for coordinating with metal ions. The steric bulk introduced by the methyl group at the 2-position can significantly influence the geometry and stability of the resulting metal complexes.
These ligands can coordinate to metal centers in a monodentate fashion through the nitrogen atom. However, their utility extends far beyond simple coordination. The presence of the benzo-fused ring system allows for cyclometalation reactions, where a C-H bond on the aromatic ring is activated, leading to the formation of a stable metallacycle. This bidentate C^N coordination mode is a hallmark of their chemistry.
Furthermore, derivatives of this compound can be transformed into N-heterocyclic carbene (NHC) ligands. This typically involves quaternization of the nitrogen atom followed by deprotonation of the C2-carbon, creating a highly nucleophilic carbene that forms strong sigma bonds with metal centers. This versatility allows for the synthesis of a wide range of organometallic complexes with unique properties and applications.
Formation of Metal Complexes
The rich coordination chemistry of this compound and its derivatives is evident in the variety of metal complexes they form. The following sections explore their complexes with a selection of transition metals.
Osmium and Ruthenium Complexes
The interaction of benzo[h]quinoline and its derivatives with osmium and ruthenium centers has led to the discovery of interesting chemical transformations. For instance, the reaction of benzo[h]quinoline with dihydrido-dichloro complexes of osmium and ruthenium, such as MH2Cl2(PiPr3)2 (where M = Os, Ru), promotes a 1,2-hydrogen shift from the C2 position to the nitrogen atom. researchgate.net This results in the formation of an NH-tautomer, which is stabilized by coordination to the metal center. researchgate.netchem960.com
In the case of osmium, this tautomerization leads to the formation of an elongated dihydrogen complex, OsCl2{κ-C-[HNbq]}(η2-H2)(PiPr3)2, where the NH group of the heterocycle forms a hydrogen bond with a chloride ligand, further stabilizing the complex. researchgate.net For ruthenium, a five-coordinate derivative, RuCl2{κ-C-[HNbq]}(PiPr3)2, is formed, which can exist in equilibrium with a dihydrogen complex under a hydrogen atmosphere. researchgate.net These studies highlight the role of the metal in promoting and stabilizing otherwise high-energy tautomeric forms of the ligand. chem960.com
| Complex | Metal | Key Features | Reference |
| OsCl{κ2-N,C-[bq]}(η2-H2)(PiPr3)2 | Osmium | Contains a metalated benzo[h]quinoline group and a dihydrogen ligand. | researchgate.net |
| RuCl{κ2-N,C-[bq]}(η2-H2)(PiPr3)2 | Ruthenium | Contains a metalated benzo[h]quinoline group and a dihydrogen ligand. | researchgate.net |
| OsCl2{κ-C-[HNbq]}(η2-H2)(PiPr3)2 | Osmium | Features a coordinated NH tautomer of benzo[h]quinoline and an elongated dihydrogen ligand. | researchgate.net |
| RuCl2{κ-C-[HNbq]}(PiPr3)2 | Ruthenium | A five-coordinate complex with a coordinated NH tautomer of benzo[h]quinoline. | researchgate.net |
Copper(I) Complexes
Copper(I) complexes featuring benzo[h]quinoline derivatives are of interest due to their potential applications in photoluminescent materials. The steric hindrance provided by substituents on the benzo[h]quinoline framework, such as the methyl group in this compound, plays a crucial role in determining the geometry and photophysical properties of these complexes. For instance, bulky groups at the 2- and 9-positions of the ligand can prevent the expansion of the coordination sphere of the copper(I) center, favoring a tetrahedral geometry. This distortion from the preferred square planar geometry for d10 metals can lead to long-lived metal-to-ligand charge transfer (MLCT) excited states. researchgate.net
Research on bridged 2,2'-bibenzo[h]quinoline (BHQ) ligands has shown that the length of the bridge influences the MLCT absorption maximum, which shifts to longer wavelengths as the bridge becomes shorter. researchgate.net Some of these copper(I) complexes exhibit strong luminescence in solution, with one tetramethylene-bridged system displaying a remarkably long excited-state lifetime of 5.3 microseconds. researchgate.net
| Ligand System | Metal | Key Findings | Reference |
| 3,3'-Polymethylene bridged 2,2'-bibenzo[h]quinoline | Copper(I) | MLCT absorption is tunable by altering the bridge length. | researchgate.net |
| Tetramethylene-bridged 2,2'-bibenzo[h]quinoline | Copper(I) | Exhibits a long-lived MLCT excited state with a lifetime of 5.3 µs. | researchgate.net |
Palladium(II/IV) Complexes
The coordination chemistry of benzo[h]quinoline and its derivatives with palladium has been extensively studied, particularly in the context of C-H bond activation and catalysis. The reaction of the cyclometalated palladium(II) dimer, [(bzq)Pd(OAc)]2 (where bzq = benzo[h]quinoline), with "CF3+" reagents leads to the formation of a monomeric palladium(IV) aquo complex, (bzq)Pd(CF3)(OAc)2(OH2). acs.org This complex is a competent intermediate in C-H trifluoromethylation reactions. acs.org Heating this Pd(IV) adduct results in aryl-CF3 bond-forming reductive elimination. acs.org
Palladium(II) complexes of benzo[h]quinoline and 8-methylquinoline (B175542) have also been synthesized. mdpi.comnih.gov The formation of monomeric complexes of the type [Pd(dmp)Cl(L)] (where dmp = 2-(dimethylaminomethyl)phenyl and L = benzo[h]quinoline or 8-methylquinoline) is dependent on the ligand and reaction conditions. nih.gov The crystal structure of [Pd(dmp)(bquin)(OH2)][ClO4] reveals a square planar coordination geometry with a notable short distance between a hydrogen atom on the benzo[h]quinoline ligand and the palladium center, although this is considered a non-bonding interaction. nih.gov
| Complex/System | Palladium Oxidation State | Key Research Finding | Reference |
| (bzq)Pd(CF3)(OAc)2(OH2) | IV | A monomeric Pd(IV) aquo complex that is an intermediate in C-H trifluoromethylation. | acs.org |
| [Pd(dmp)(bquin)(OH2)][ClO4] | II | Square planar complex exhibiting a short, non-bonding Pd---H-C interaction. | nih.gov |
| [Pd(dmp)L(OH2)][ClO4] | II | Undergoes dynamic behavior in solution, with enantiomeric forms rapidly interconverting. | mdpi.com |
Iridium Complexes (Iridacycles)
Iridium complexes of benzo[h]quinoline and its derivatives, often referred to as iridacycles, are well-known for their applications in organic light-emitting diodes (OLEDs) and as catalysts. The cyclometalation of benzo[h]quinoline with iridium(III) results in the formation of complexes like [Ir(bhq)2Cl]2, where the ligand coordinates through the nitrogen and a carbon atom. aut.ac.nz These dimeric complexes can be reacted with other ligands to form monomeric species. aut.ac.nz
Cationic iridium(III) complexes such as [Ir(bhq)2((tdzp))]+ (where tdzp = researchgate.netaut.ac.nzCurrent time information in Bangalore, IN.-thiadiazolo-[3,4-f]- nih.govCurrent time information in Bangalore, IN.-phenanthroline) have also been synthesized and structurally characterized. researchgate.net The photophysical properties of these complexes are influenced by the solvent and the nature of the ligands. researchgate.net Furthermore, cyclometalated iridium complexes have been investigated for their catalytic activity in reactions like the acceptorless dehydrogenative coupling of alcohols to synthesize quinoline (B57606) derivatives. mdpi.com
| Complex | Key Feature | Application/Research Focus | Reference |
| [Ir(bhq)2Cl]2 | Dimeric cyclometalated Ir(III) complex | Precursor for monomeric iridium complexes | aut.ac.nz |
| [Ir(bhq)2((tdzp))]+ | Cationic cyclometalated Ir(III) complex | Study of photophysical properties | researchgate.net |
| Cyclometalated Iridium Catalyst | Catalytic activity | Synthesis of quinoline derivatives via dehydrogenative coupling | mdpi.com |
Bivalent Metal Complexes (Co, Ni, Cu, Zn, Pd, Mn, Ca)
A variety of bivalent metal complexes have been synthesized using quinoline-based ligands, including Schiff base derivatives. For example, the interaction of a Schiff base derived from 8-aminoquinoline (B160924) with Co(II) and Ni(II) ions results in the formation of neutral octahedral complexes with the general formula [M(L)2(H2O)2]. nih.gov In contrast, Cu(II) and Zn(II) ions form cationic complexes of the type [M(L)(H2O)]CH3COO. nih.gov Palladium(II) forms a neutral complex, [Pd(HL)Cl2], without deprotonation of the ligand. nih.gov
Manganese(II) complexes with quinoline-based tripodal ligands have also been structurally characterized. nih.gov Depending on the specific ligand, both dimeric and monomeric complexes with distorted octahedral geometries can be formed. nih.gov While the coordination chemistry of this compound with many bivalent metals has been explored, specific studies on its complexes with calcium are less common in the literature.
| Metal Ion | Ligand Type | Complex Stoichiometry/Geometry | Reference |
| Co(II), Ni(II) | Quinoline Schiff base | [M(L)2(H2O)2] (Octahedral) | nih.gov |
| Cu(II), Zn(II) | Quinoline Schiff base | [M(L)(H2O)]CH3COO (Cationic) | nih.gov |
| Pd(II) | Quinoline Schiff base | [Pd(HL)Cl2] (Neutral) | nih.gov |
| Mn(II) | Quinoline-based tripodal ligand | Dimeric or monomeric (Distorted Octahedral) | nih.gov |
Lanthanide(III) Complexes and Coordination Polymers
While the direct complexation of this compound with lanthanides is a specialized area, derivatives of this compound have been explored for their ability to sensitize near-infrared (NIR) emitting lanthanide cations. For instance, the derivative 10-Hydroxy-2-methylbenzo[h]quinoline-7,9-dicarbonitrile has been noted in studies related to the sensitization of such cations in both discrete complexes and nanocrystals. researchgate.net The fundamental structure of the benzo[h]quinoline core is instrumental in forming coordination compounds that can act as "antenna" ligands, absorbing light and transferring the energy to the lanthanide metal center, which then luminesces. The development of coordination polymers using such ligands can lead to robust materials with tailored photophysical properties.
Ligand Design and Steric/Electronic Properties
The inherent steric and electronic characteristics of the this compound framework are pivotal in determining its coordination behavior. The fusion of the benzene (B151609) and quinoline rings creates a rigid, planar structure, while the nitrogen atom provides a primary coordination site. The methyl group at the 2-position introduces specific steric hindrance that can influence the geometry of the resulting metal complexes and the accessibility of the metal center.
Tridentate Ligands (HCNN, CNN Type)
A significant application of the benzo[h]quinoline scaffold is in the synthesis of potentially tridentate ligands, particularly of the HCNN and CNN types. google.com The HCNN-type ligands can be prepared from 2-cyanobenzo[h]quinoline (B8475496) derivatives. These ligands can then react with transition metal precursors, such as those of ruthenium(II) and osmium(II), in the presence of a base to undergo cyclometalation. google.com In this process, the ligand transforms from a neutral HCNN donor to a monoanionic, tridentate CNN ligand. This cyclometalated ligand coordinates to the metal through the quinolinic nitrogen, the nitrogen of the aminomethyl group, and a newly formed metal-carbon σ bond at position 10 of the quinoline ring system. google.com
Below is a table of representative HCNN ligands derived from the benzo[h]quinoline core.
| Ligand Abbreviation | R¹ Group | Parent Structure |
| HCNN-H | Hydrogen | Benzo[h]quinoline |
| HCNN-Me | Methyl | Benzo[h]quinoline |
| HCNN-tBu | tert-Butyl | Benzo[h]quinoline |
| Data sourced from patent information describing the synthesis of various HCNN type ligands. google.com |
These ligands have been shown to be effective in forming stable complexes that can act as highly active catalysts, for example, in hydrogen transfer reactions. google.com
Cyclometalation Reactions and Metal-Carbon σ Bonds
Cyclometalation is a key reaction for this compound and its derivatives, leading to the formation of highly stable metallacycles that include a direct metal-carbon (M-C) σ bond. google.com This intramolecular reaction is facilitated by the pre-coordination of the quinoline nitrogen to the metal center, which positions the C10-H bond in close proximity for activation. For palladium complexes, the cyclometalated dimer [(bzq)Pd(OAc)]₂ (where bzq = benzo[h]quinoline) serves as a common and important precursor. nih.gov The formation of the Pd-C σ bond in these pincer-type complexes is crucial for their catalytic activity and stability. google.comnih.gov The process typically involves C-H bond activation, which can be influenced by the electronic properties of the ligand and the nature of the metal center. rsc.org Studies on related systems suggest the cyclometalation at an Au(III) center likely proceeds through an electrophilic aromatic substitution-type mechanism. rsc.org
Agostic Interactions
An agostic interaction is an intramolecular interaction where a C-H bond on a ligand coordinates to a coordinatively unsaturated transition metal center, forming a three-center, two-electron bond. wikipedia.org For benzo[h]quinoline complexes, particularly with palladium(II), these interactions are significant precursors to cyclometalation. liverpool.ac.uk
Computational studies using density functional theory (DFT) on [PdCl₂(benzo[h]quinoline)] have provided detailed insights into this phenomenon. liverpool.ac.ukresearchgate.netresearchgate.net The rigid, planar nature of the benzo[h]quinoline ligand holds the C10-H bond in a position that is geometrically favorable for an interaction with the palladium center. liverpool.ac.ukresearchgate.net This results in a notable short distance between the hydrogen atom at the C10 position and the palladium metal, with one reported calculation for the parent benzo[h]quinoline complex showing a Pd···H10 distance of approximately 2.09 Å. rsc.org This interaction is considered a key step in the C-H bond activation required for cyclometalation. liverpool.ac.uk The strength of this agostic bond can be manipulated by altering the electronic properties of the ligand, for example, by adding electron-donating or electron-withdrawing substituents. researchgate.net
| Interaction Type | Description | Significance in Benzo[h]quinoline Complexes |
| Agostic Interaction | Intramolecular 3-center, 2-electron M···H-C bond. wikipedia.org | Precursor to C-H activation and cyclometalation; characterized by a short Pd···H10 distance. liverpool.ac.ukrsc.org |
| Anagostic Interaction | A weaker, primarily electrostatic M···H-C interaction. wikipedia.org | Distinguished from agostic by longer M···H distances and different bond angles. wikipedia.org |
Influence on Metal Center Speciation and Nuclearity
The this compound ligand can significantly influence the speciation (oxidation state) and nuclearity (the number of metal centers in a complex) of the metal center. A prominent example is the reaction of the dimeric, cyclometalated Pd(II) complex, [(bzq)Pd(OAc)]₂, with electrophilic trifluoromethylating agents ("CF₃⁺"). nih.gov This reaction results in the oxidation of the palladium center and the cleavage of the acetate (B1210297) bridges that hold the dimer together. nih.gov
The outcome is the formation of a discrete, monomeric Pd(IV) aquo complex, (bzq)Pd(CF₃)(OAc)₂(OH₂). nih.gov This transformation provides critical insights into the intermediates involved in catalytic C-H functionalization reactions, demonstrating that the benzo[h]quinoline ligand can stabilize high-valent metal species and facilitate changes in the nuclearity of the complex from dimeric to monomeric. nih.gov This ability to support different oxidation states and nuclearities is fundamental to the ligand's role in various catalytic cycles. nih.gov
| Starting Complex | Product Complex | Change in Nuclearity | Change in Pd Speciation |
| [(bzq)Pd(OAc)]₂ | (bzq)Pd(CF₃)(OAc)₂(OH₂) | Dimer → Monomer | Pd(II) → Pd(IV) |
| Data derived from studies on the oxidation of cyclometalated palladium(II) dimers. nih.gov |
Catalytic Applications of 2 Methylbenzo H Quinoline Derived Complexes
C-H Activation and Functionalization Catalysis
The ability of the nitrogen atom in the benzo[h]quinoline (B1196314) scaffold to coordinate to a metal center has been exploited to direct the selective functionalization of C-H bonds. This strategy forms a metallacycle intermediate, bringing the catalyst and a specific C-H bond into close proximity, thereby enabling reactions with high regioselectivity.
Iron, as an abundant and non-toxic metal, offers a sustainable alternative to precious metal catalysts. Iron-catalyzed C-H activation has been successfully applied to the alkylation of C(sp²) centers, often utilizing a directing group to achieve selectivity. In a notable example, an iron-catalyzed C(sp²)-H alkylation of carboxamides with primary alkyl bromides was developed. nih.gov This system relies on an 8-aminoquinoline (B160924) auxiliary, a structural motif closely related to benzo[h]quinoline, to direct the iron catalyst to a specific C-H bond. nih.gov The reaction proceeds effectively for the β-C(sp²)–H alkylation of enamides as well, using either a catalytic amount of iron(II) chloride or stoichiometric iron powder. rsc.org
The general mechanism for such transformations involves the directing group coordinating to the iron center, facilitating the cleavage of a nearby C-H bond. This allows for the subsequent coupling with an electrophilic alkylating agent. nih.govrsc.org These methods showcase the potential for iron catalysts, guided by quinoline-type structures, to form new carbon-carbon bonds. nih.govbohrium.com
Table 1: Representative Iron-Catalyzed C(sp²)-H Alkylation
| Catalyst | Directing Group | Electrophile | Key Features | Ref |
| Iron(II) Chloride (FeCl₂) | 8-Aminoquinoline | Primary Alkyl Bromides | Enables C-H alkylation of carboxamides. | nih.gov |
| Iron Powder (Fe) | Enamide substrate | Alkyl Halides | Regioselective β-C(sp²)–H alkylation of enamides. | rsc.org |
Palladium catalysts have demonstrated remarkable efficiency in C-H functionalization reactions, including the formation of C-O bonds. The alkoxylation of benzo[h]quinoline serves as a prime example of this capability. researchgate.net The reaction utilizes the nitrogen atom of the benzo[h]quinoline scaffold as an endogenous directing group to achieve ortho-C-H alkoxylation. This protocol is distinguished by its use of mild conditions and tolerance for various functional groups. researchgate.net
A plausible mechanism, based on related systems like 2-phenylpyridines, involves the initial coordination of the quinoline (B57606) nitrogen to the palladium center, leading to a cyclometalated intermediate. mdpi.com This is followed by oxidation of the palladium(II) center to a high-valent palladium(IV) species, which then undergoes reductive elimination to form the C-O bond and regenerate the active catalyst. mdpi.com The use of a hypervalent iodine(III) oxidant is often crucial for the success of these transformations. nih.gov
Table 2: Conditions for Palladium-Catalyzed C-H Alkoxylation of Benzo[h]quinoline
| Catalyst Source | Oxidant | Solvent/Reagent | Temperature | Outcome | Ref |
| Pd(OAc)₂ | PhI(OAc)₂ | Methanol (MeOH) | 100 °C | Selective methoxylation at the C10 position. | researchgate.netmdpi.com |
| Pd(OAc)₂ | PhI(OAc)₂ | Ethanol (B145695) (EtOH) | 100 °C | Selective ethoxylation at the C10 position. | mdpi.com |
Ruthenium complexes are also highly effective in mediating C-H activation and arylation. A notable application is the chelation-assisted desulfitative arylation of benzo[h]quinolines with arylsulfonyl chlorides. researchgate.net This reaction provides a direct method for C-C bond formation at the C10 position of the benzo[h]quinoline ring system. The process is catalyzed by a ruthenium(II) complex, [Ru(p-cymene)Cl₂]₂, and demonstrates high selectivity. researchgate.net
The reaction mechanism is believed to involve the formation of a ruthenametallacycle intermediate through C-H bond activation, directed by the quinoline nitrogen. researchgate.net This intermediate then reacts with the arylsulfonyl chloride, leading to the arylated product and extrusion of sulfur dioxide. This method highlights the utility of the benzo[h]quinoline framework in directing ruthenium catalysts for selective C-H functionalization. researchgate.netmdpi.com
Table 3: Ruthenium-Catalyzed C-H Arylation of Benzo[h]quinoline
| Substrate | Arylating Agent | Catalyst System | Base | Yield | Ref |
| Benzo[h]quinoline | Toluenesulfonyl chloride | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | NaOAc | High | researchgate.net |
| Benzo[h]quinoline | Various Arylsulfonyl Chlorides | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | NaOAc | Moderate to High | researchgate.net |
Hydrogen Transfer and Hydrogenation Reactions
The reduction of N-heteroarenes is a fundamental transformation for producing saturated heterocyclic skeletons that are prevalent in pharmaceuticals and natural products. dicp.ac.cn Complexes derived from 2-methylbenzo[h]quinoline and related structures are effective catalysts for hydrogenation and hydrogen transfer reactions, particularly for the reduction of C=O and C=N bonds.
The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a cornerstone of organic synthesis. chemguide.co.uk While specific studies focusing on this compound complexes for this purpose are limited, related ruthenium pincer complexes incorporating the benzo[h]quinoline framework have been investigated for their potential in the reduction of carbonyl compounds. unito.it These catalysts are designed to activate hydrogen sources, such as isopropanol (B130326) or molecular hydrogen, and transfer hydrides to the carbonyl carbon. The general transformation involves the conversion of a ketone to a secondary alcohol.
Table 4: General Transformation for Carbonyl Reduction
| Substrate Class | Product Class | Reducing Agent | Catalyst Type |
| Aldehydes (R-CHO) | Primary Alcohols (R-CH₂OH) | [H] | Transition Metal Complex |
| Ketones (R-CO-R') | Secondary Alcohols (R-CH(OH)-R') | [H] | Transition Metal Complex |
The hydrogenation of the pyridine (B92270) ring within a quinoline structure is effectively a reduction of an embedded imino (C=N) functionality. Catalytic systems have been developed that show high efficiency for the hydrogenation of 2-methylquinoline (B7769805) to 1,2,3,4-tetrahydro-2-methylquinoline.
A highly efficient system using [Ru(p-cymene)Cl₂]₂ with an iodine additive was developed for the hydrogenation of various quinoline derivatives. dicp.ac.cn For 2-methylquinoline, this system achieved complete conversion even at a low catalyst loading. dicp.ac.cn Furthermore, phosphine-free chiral cationic ruthenium catalysts have been employed for the highly enantioselective hydrogenation of 2-alkyl-substituted quinolines, with 2-methylquinoline often serving as the benchmark substrate. pku.edu.cn These reactions can achieve excellent enantioselectivity (up to 99% ee). pku.edu.cn
In addition to noble metal catalysts, robust iron-based catalysts have been developed for the selective hydrogenation of quinolines. rsc.org An N-doped carbon-modified iron catalyst successfully hydrogenated various substituted quinolines, including benzannulated quinolines, to their corresponding tetrahydroquinoline products in good to excellent yields. rsc.org This demonstrates the potential of earth-abundant metals in these important reductions. The partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using cobalt catalysts and ammonia (B1221849) borane (B79455) as a hydrogen source also represents a controlled reduction of the C=N bond. nih.gov
Table 5: Catalytic Hydrogenation of 2-Methylquinoline
| Catalyst System | Hydrogen Source | Solvent | Conditions | Product | Yield/Conversion | Ref |
| [Ru(p-cymene)Cl₂]₂ / I₂ | H₂ (10 atm) | THF | Room Temp, 24h | 1,2,3,4-Tetrahydro-2-methylquinoline | >99% Conversion | dicp.ac.cn |
| Chiral Cationic Ru Complex | H₂ (50 atm) | Methanol | 50 °C, 14h | (S)-1,2,3,4-Tetrahydro-2-methylquinoline | >99% Conversion, 99% ee | pku.edu.cn |
| Fe(1)/L4(4.5)@C-800 | H₂ (3-5 MPa) | iPrOH/H₂O | 120-150 °C, 70-72h | 1,2,3,4-Tetrahydro-2-methylquinoline | 94% Isolated Yield | rsc.org |
Si-H Activation and Silylation Reactions
Complexes derived from this compound have emerged as promising catalysts in organic synthesis, particularly in reactions involving the activation of silicon-hydrogen (Si-H) bonds and subsequent silylation processes. While direct C-H silylation of unsubstituted quinolines has been reported using various catalytic systems, the application of this compound-derived complexes in this domain is an area of growing interest. oup.comcaltech.eduresearchgate.net The catalytic hydrosilylation of N-heteroarenes, including quinolines, offers a direct route to valuable organosilicon compounds. nih.govkaust.edu.sa Ruthenium complexes, for instance, have demonstrated high efficiency and regioselectivity in the 1,2-hydrosilylation of various N-heterocyclic compounds. kaust.edu.sa
Research into the catalytic C-H silylation of aromatic heterocycles has been driven by the utility of the resulting silylated compounds as versatile synthetic intermediates. caltech.edu These reactions often face challenges in controlling regioselectivity. researchgate.net While some methods rely on precious metal catalysts, there is a continuous effort to develop systems based on more abundant and cost-effective metals like iron. unl.pt Iron complexes featuring N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the dehydrogenative silylation of alcohols. unl.pt
Although specific studies detailing the use of this compound-derived complexes for Si-H activation and silylation are not extensively documented in the reviewed literature, the known reactivity of related quinoline-based ligands in such transformations suggests their potential. The electronic and steric properties of the this compound ligand could offer unique advantages in controlling the activity and selectivity of these reactions. Further investigations are required to fully explore and characterize the catalytic performance of these specific complexes in Si-H activation and silylation reactions.
Mechanistic Investigations in Catalysis
Role of Active Catalyst Species (e.g., Fe(I))
Mechanistic studies have provided compelling evidence for the involvement of a low-valent iron(I) species as the active catalyst in C-H activation reactions facilitated by benzo[h]quinoline-type ligands. acs.orgresearchgate.net In the iron-catalyzed alkylation of benzo[h]quinoline, experimental and theoretical data support a catalytic cycle that proceeds through an Fe(I)/Fe(III) pathway. acs.orgresearchgate.net The generation of this Fe(I) species is a crucial initiation step, setting the stage for the subsequent C-H activation and coupling processes. The stability and reactivity of this Fe(I) intermediate are significantly influenced by the coordination environment provided by the benzo[h]quinoline ligand. The participation of Fe(I) active species has also been proposed in other iron-catalyzed cross-coupling reactions involving different N-heterocyclic ligands. mdpi.comresearchgate.net
Halogen-Atom Transfer Processes
A key mechanistic feature in the iron-catalyzed reactions of benzo[h]quinoline is the involvement of a halogen-atom transfer (XAT) process. acs.orgresearchgate.net This step is particularly relevant in reactions employing alkyl halides as coupling partners. The active Fe(I) catalyst is proposed to initiate a single-electron transfer to the alkyl halide, leading to the formation of an alkyl radical and an Fe(II)-halide species. This radical-based mechanism is a departure from traditional two-electron oxidative addition pathways and highlights the unique reactivity of iron catalysts in these transformations. The efficiency of the halogen-atom transfer can be influenced by the nature of the halogen and the reaction medium. rsc.org The generation of radical intermediates via XAT has been recognized as a powerful strategy in various catalytic systems for C-C bond formation. acs.orgmdpi.com
Oxidative Addition Pathways
In related systems, such as platinum complexes with benzo[h]quinoline ligands, oxidative addition of alkyl halides has been shown to proceed via an S_N2-type mechanism. nih.govescholarship.orginorgchemres.org The kinetics of these reactions are consistent with a second-order process, being first order in both the metal complex and the alkyl halide. nih.govescholarship.orginorgchemres.org The general concept of oxidative addition is a fundamental step in many catalytic cycles, where the metal center's oxidation state and coordination number increase. acs.orgacs.org
Turnover-Limiting Steps
Table of Reaction Parameters for Iron-Catalyzed C(sp²)–H Alkylation of Benzo[h]quinoline
| Parameter | Description | Finding | Citation |
| Catalyst | Iron source and ligand used in the reaction. | Fe(OTf)₂ with a bidentate nitrogen ligand. | researchgate.net |
| Substrates | Benzo[h]quinoline and various primary and secondary alkyl chlorides. | Good to excellent yields were obtained for a wide range of substrates. | researchgate.net |
| Key Mechanistic Feature | The fundamental process for activating the alkyl halide. | Halogen-atom transfer (XAT) from the alkyl chloride to the Fe(I) center. | acs.orgresearchgate.net |
| Active Species | The catalytically active form of the iron complex. | An Fe(I) species is proposed as the active catalyst. | acs.orgresearchgate.net |
| Catalytic Cycle | The proposed redox pathway for the iron catalyst. | An Fe(I)/Fe(III) catalytic cycle is supported by experimental and theoretical studies. | acs.orgresearchgate.netacs.org |
| Turnover-Limiting Step | The slowest step in the catalytic cycle that determines the overall reaction rate. | C–H metalation of the benzo[h]quinoline substrate. | acs.orgresearchgate.net |
Advanced Spectroscopic and Theoretical Studies
Computational Chemistry Methodologies
Computational chemistry serves as a powerful tool to elucidate the intricate electronic and structural properties of molecules like 2-Methylbenzo[h]quinoline. By simulating molecular behavior at the quantum level, these methods provide insights that complement and explain experimental observations. Methodologies such as Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD) are particularly prominent in studying quinoline-based systems.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. scirp.orgscirp.org DFT methods calculate the total energy of a system based on its electron density, providing access to a wide range of molecular properties, including optimized geometries, electronic orbital energies, and descriptors of chemical reactivity. scirp.orgnih.gov For quinoline (B57606) derivatives, DFT has been successfully used to predict molecular geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data. scirp.orgresearchgate.net
A fundamental application of DFT is geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms in a molecule. scirp.org This process computationally finds the equilibrium structure by minimizing the forces on each atom, resulting in predicted bond lengths, bond angles, and dihedral angles. For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), have been shown to yield structural parameters that correlate well with data obtained from single-crystal X-ray diffraction. mdpi.comresearchgate.net
In a typical DFT geometry optimization of a molecule like this compound, the resulting data provides a detailed picture of its steric and electronic landscape. For instance, calculations on related quinoline carboxylate derivatives revealed how substituents and crystal packing forces can influence the dihedral angles between the quinoline core and attached phenyl rings. mdpi.com After optimization, the planarity of the fused aromatic system and the orientation of the methyl group relative to the quinoline ring can be precisely determined. This optimized structure is the foundation for subsequent calculations of other molecular properties. scirp.org
Table 1: Representative Theoretical vs. Experimental Bond Angles for Quinoline Core
| Atoms (Connectivity) | Calculated Value (°) | Experimental Value (°) | Difference (%) |
|---|---|---|---|
| C2-C3-C8 | 123.4 | 118.5 | 4.1 |
| C8-C3-C4 | 117.5 | 121.4 | -3.2 |
| C3-C4-N15 | 120.4 | 118 | 2.0 |
| N15-C11-C12 | 124.2 | 121.6 | 2.1 |
Note: Data adapted from a DFT study on the parent quinoline molecule using the B3LYP/6-31+G(d,p) level of theory. scirp.org This table illustrates the typical agreement between calculated and experimental values for the core ring structure.
The electronic character of this compound can be thoroughly analyzed using DFT by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgresearchgate.net A smaller gap generally implies higher chemical reactivity and polarizability. scirp.org
From the energies of the HOMO and LUMO, several key chemical descriptors can be calculated to quantify the molecule's reactivity. nih.govrsc.org These global reactivity descriptors provide a quantitative framework for understanding the electronic behavior of the molecule. uantwerpen.be For example, studies on various quinoline derivatives have utilized DFT to calculate these properties to predict their stability and potential applications in materials science. nih.govrsc.org The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. scirp.org
Table 2: Chemical Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. uantwerpen.be |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. rsc.org |
| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. rsc.org |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. rsc.org |
An agostic interaction is a three-center, two-electron covalent bond where a hydrogen atom is simultaneously bonded to both a carbon atom and a transition metal center. nih.gov These interactions are crucial in organometallic chemistry, influencing the structure, stability, and reactivity of metal complexes. DFT calculations are an indispensable tool for identifying and characterizing these weak interactions.
In the context of benzo[h]quinoline (B1196314) derivatives, DFT has been used to study agostic interactions in palladium(II) complexes. researchgate.netresearchgate.net Computational studies on [PdCl₂(benzo[h]quinoline)] revealed a distinct agostic interaction between the palladium center and a C-H bond on the aromatic ring. researchgate.netresearchgate.net Analyses such as Natural Bond Orbital (NBO) theory are employed to quantify the nature of this bonding. researchgate.net NBO analysis can reveal the donation of electron density from the C-H sigma bond to an empty orbital on the metal center, confirming the agostic character. arxiv.org Furthermore, the Atoms in Molecules (AIM) theory can be used to identify a bond critical point between the metal and the hydrogen atom, providing definitive evidence of the interaction. arxiv.org Such studies show how electronic modifications to the benzo[h]quinoline ligand, such as the introduction of a methyl group, can modulate the strength and nature of these agostic interactions. researchgate.net
Benzo[h]quinoline and its derivatives are important ligands in transition metal catalysis. The electronic properties of the ligand play a critical role in tuning the activity and selectivity of the metal catalyst. DFT calculations provide profound insights into how these electronic effects operate at a molecular level.
For instance, in palladium-catalyzed C-H activation/arylation reactions involving quinoline N-oxides, DFT studies have been instrumental in elucidating the reaction mechanism and the factors governing site selectivity. acs.org Hammett plots derived from computational and experimental data show that electron-donating substituents on the quinoline ring can accelerate the reaction, indicating a significant electrophilic character for the palladium catalyst in the turnover-limiting C-H activation step. acs.org DFT calculations can model the transition states of key steps, such as cyclopalladation, and reveal how the electron-donating or electron-withdrawing nature of a substituent (like the 2-methyl group) alters the activation energy barriers. acs.org These insights are crucial for the rational design of more efficient catalysts for hydrodenitrogenation and other transformations. nih.gov
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines DFT with molecular dynamics. wikipedia.org Unlike classical MD, which relies on predefined force fields, CPMD calculates the electronic structure and interatomic forces "on the fly" at each step of the simulation. wikipedia.orgresearchgate.net This allows for the simulation of dynamic processes that involve changes in electronic structure, such as bond formation and breaking, and proton transfer. wikipedia.org
CPMD simulations have been applied to systems involving benzo[h]quinoline derivatives to study the dynamics of intermolecular interactions, particularly hydrogen bonds, in different phases. nih.govnih.gov In a study of a benzo[h]quinoline-2-methylresorcinol complex, CPMD was used to investigate the dynamics of O-H···N hydrogen bonds in both the gas and crystalline phases. nih.gov The simulations provided insights into proton-sharing and transfer events, revealing that such phenomena were more pronounced in the crystalline phase. nih.govnih.gov CPMD is also used to study vibrational features by applying a Fourier transform to the atomic velocity autocorrelation function, which can be compared with experimental spectroscopic data. nih.gov These simulations offer a time-evolved picture of molecular interactions and dynamics that is inaccessible through static DFT calculations alone. nih.gov
Car-Parrinello Molecular Dynamics (CPMD) Simulations
Investigations of Intermolecular and Intramolecular Interactions
The benzo[h]quinoline framework serves as an excellent model for studying and comparing different types of non-covalent interactions. Research has focused on contrasting the intermolecular hydrogen bonds formed by benzo[h]quinoline with the intramolecular hydrogen bonds present in closely related molecules, such as 10-hydroxybenzo[h]quinoline (B48255) (HBQ). nih.gov
In the benzo[h]quinoline-2-methylresorcinol complex, the interaction is an intermolecular O-H...N hydrogen bond. nih.gov In contrast, HBQ contains an intramolecular O-H...N hydrogen bond. nih.gov Although the donor (-OH group) and acceptor (quinoline nitrogen) moieties are analogous, the nature of their connection (inter- vs. intramolecular) leads to different dynamic and spectroscopic properties. For example, the O-H...N intermolecular bond in the benzo[h]quinoline complex was found to be only about twice as strong as other C-H...O and C-H...π contacts, highlighting the complex interplay of forces that stabilize molecular assemblies. nih.gov These comparative studies allow for a detailed analysis of the static and time-evolving properties of two fundamentally different yet similarly composed hydrogen bridges. nih.gov
Hydrogen Bonding Networks
While this compound itself lacks a hydrogen bond donor, the nitrogen atom in the quinoline ring system is a potent hydrogen bond acceptor. This allows it to participate in hydrogen bonding networks with protic solvents or other donor molecules. nih.gov Studies on related quinoline and benzo[h]quinoline systems reveal that these interactions can significantly influence the compound's spectroscopic properties and molecular association processes. nih.gov
In complexes with hydrogen bond donors, such as phenols or alcohols, this compound would be expected to form moderately strong intermolecular hydrogen bonds of the O-H···N type. nih.gov The dynamics of these bonds, including fluctuations in the intermolecular distance and angle, can be investigated using techniques like Car-Parrinello molecular dynamics (CPMD). nih.gov The formation of these hydrogen bonds typically leads to noticeable shifts in the infrared (IR) spectra, particularly a redshift in the O-H stretching frequency of the donor molecule. nih.gov Computational studies on similar systems, like the benzo[h]quinoline-2-methylresorcinol complex, have shown that while the bridged proton is mostly localized on the donor side, the potential for proton sharing or transfer exists, influencing the electronic structure. nih.gov
The interaction with solvents is also a critical aspect. Solvatochromic studies on quinolines demonstrate that the hydrogen bond donor ability of the solvent is a primary factor in the interaction with the aza-aromatic nitrogen. nih.gov In binary mixtures, a competition between solvent self-association and solute-solvent interactions governs the preferential solvation phenomena. nih.gov For this compound, protic solvents would be expected to form hydrogen bonds that influence its electronic absorption and emission spectra.
| Interaction Type | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | Bond Angle (°) | Associated Vibrational Shift (cm⁻¹) |
|---|---|---|---|---|
| O-H···N (intermolecular) | ~2.7 - 3.0 | ~1.7 - 2.0 | ~160 - 180 | Redshift in O-H stretch |
| C-H···N (intermolecular) | ~3.2 - 3.5 | ~2.3 - 2.6 | ~140 - 160 | Minor shift in C-H stretch |
π-π Stacking Interactions
As a large, planar aromatic system, this compound is prone to engaging in π-π stacking interactions, which are crucial in determining its solid-state packing and aggregation behavior in solution. These non-covalent interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. nih.gov
In the crystal lattice of related quinoline derivatives, face-to-face or offset π-π stacking is commonly observed, with typical centroid-centroid distances ranging from 3.4 to 3.8 Å. researchgate.netresearchgate.net The specific conformation (e.g., face-to-face, T-shaped, or offset stacked) is influenced by factors such as substituent effects and the presence of other intermolecular forces. nih.gov Quantum calculations on aromatic dimers indicate that T-shaped and offset stacked arrangements are often energetically favored due to reduced electron repulsion. nih.gov The presence of the methyl group at the 2-position of this compound may introduce steric hindrance, potentially favoring an offset stacking arrangement to minimize repulsion.
| Parameter | Typical Value | Significance |
|---|---|---|
| Centroid-Centroid Distance | 3.4 - 3.8 Å | Indicates the separation between the centers of the aromatic rings. |
| Interplanar Angle | 0° - 30° | Describes the angle between the planes of the interacting rings (0° for parallel stacking). |
| Slip Angle | Variable | Measures the degree of offset between parallel stacked rings. |
Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules possessing both a proton-donating group and a proton-accepting group in close proximity. While this compound itself does not undergo ESIPT, its derivatives, particularly those with a hydroxyl group, are classic examples of this phenomenon. For instance, 10-hydroxybenzo[h]quinoline (HBQ) is a well-studied system that exhibits ultrafast ESIPT upon photoexcitation. researchgate.net
In such systems, excitation to the first singlet excited state (S₁) dramatically increases the acidity of the proton-donating group (e.g., -OH) and the basicity of the accepting nitrogen atom. This triggers a rapid, sub-picosecond transfer of a proton from the donor to the acceptor, forming an excited-state keto tautomer. researchgate.net This process results in a large Stokes shift, with the emission from the keto tautomer being significantly red-shifted compared to the absorption of the initial enol form. rsc.org The ESIPT reaction is often associated with a low potential energy barrier in the excited state. rsc.org
The presence of the methyl group in a hypothetical hydroxy-substituted this compound could subtly influence the ESIPT dynamics by altering the electron density of the quinoline ring system and, consequently, the basicity of the nitrogen atom. nih.gov
Intramolecular Charge Transfer
Upon photoexcitation, this compound can exhibit intramolecular charge transfer (ICT) characteristics. In this process, electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. For the benzo[h]quinoline core, the fused benzene (B151609) rings can act as the electron-donating portion, while the electron-deficient pyridine (B92270) ring acts as the acceptor.
Theoretical studies on related donor-acceptor systems show that the extent of charge transfer is highly dependent on molecular geometry. rsc.org The ground state may exist as a mixture of conformers, with some geometries favoring charge transfer more than others. rsc.org The methyl group at the 2-position, being a weak electron-donating group, would slightly enhance the electron-donating character of the quinoline system, potentially influencing the energy and efficiency of the ICT process.
The ICT state is often characterized by a large dipole moment and is sensitive to solvent polarity. In polar solvents, the ICT state can be stabilized, leading to a red-shift in the fluorescence emission spectrum. In some cases, ICT can be coupled with other excited-state processes, such as ESIPT, where the charge redistribution facilitates the proton transfer. nih.govmdpi.com
Conformation and Geometry Studies
The conformation and geometry of this compound are central to understanding its spectroscopic and intermolecular interaction properties. The core benzo[h]quinoline ring system is largely planar due to its aromatic nature. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry. mdpi.comnih.gov
Studies on related heteroaromatic systems show that even minor deviations from planarity can occur. nih.gov For this compound, the key geometric parameters include bond lengths, bond angles, and dihedral angles within the fused ring system. The presence of the methyl group at the 2-position will cause local changes in geometry compared to the parent benzo[h]quinoline. This includes a slight elongation of the C2-C(methyl) bond and potential minor steric-induced distortions in the adjacent ring.
| Parameter | Typical Value (DFT Calculation) |
|---|---|
| C-N Bond Length (in pyridine ring) | ~1.33 - 1.38 Å |
| C-C Bond Length (aromatic) | ~1.38 - 1.42 Å |
| C-N-C Bond Angle | ~117° - 119° |
| Dihedral Angle (across fused rings) | < 2° (indicating high planarity) |
Applications in Functional Materials and Optoelectronics
Photochromic Materials
Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a key property for the development of smart materials. Benzo[h]quinoline (B1196314) has been incorporated into complex molecular systems that exhibit significant photochromic behavior.
A notable example of benzo[h]quinoline-containing photochromic materials is found in 1,3-diazabicyclo[3.1.0]hex-3-ene systems. These compounds, when functionalized with benzo[h]quinoline rings, demonstrate unique photochromic properties in the solid state researchgate.net. Upon exposure to UV radiation, these materials transform into deeply colored and stable forms researchgate.net. This solid-state photochromism is particularly advantageous for the development of durable and solvent-free photoactive devices.
The photochromic reaction of these benzo[h]quinoline derivatives involves a reversible ring-opening and closing mechanism. For instance, derivatives of 2-chloro-3-[4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl]-benzo[h]quinoline exhibit distinct changes in their UV-Vis absorption spectra upon irradiation. The initial form typically has absorption maxima at shorter wavelengths, which, after UV irradiation, shift to longer wavelengths, indicating the formation of the colored isomer researchgate.net. This process can be repeated over multiple cycles without significant degradation of the material researchgate.net.
| Compound | λmax before irradiation (nm) | λmax after irradiation (nm) |
|---|---|---|
| 2-Chloro-3-[6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl]-benzo[h]quinoline | 204, 235, 276 | 203, 277, 403 |
| 2-Chloro-3-[6-(3-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl]-benzo[h]quinoline | 212, 237 | 211, 280, 379 |
The robust photochromic behavior of benzo[h]quinoline-based materials makes them promising candidates for a variety of optoelectronic applications. The ability to exist in two distinct, interconvertible states with different absorption spectra forms the basis for their use in optical data storage, where information can be written and erased using light researchgate.net. Each state can represent a binary digit (0 or 1), allowing for high-density information storage.
Furthermore, these materials can function as optical switches. By applying a specific wavelength of light, the material can be switched from a transparent to a colored state, effectively modulating the transmission of another light signal. This property is fundamental for the development of light-controlled circuits and devices. The color change associated with the photochromic transition also makes these materials suitable for use in electronic displays and smart windows, where transparency can be dynamically controlled.
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a photosensitive dye to convert light into electrical energy. The efficiency of these cells is highly dependent on the properties of the dye used.
New benzo[h]quinolin-10-ol derivatives featuring one or two 2-cyanoacrylic acid units have been synthesized and investigated as both sensitizers and co-sensitizers in DSSCs. When used as co-sensitizers with the commercial dye N719, these benzo[h]quinoline derivatives have demonstrated the ability to improve the photovoltaic performance of the fabricated devices compared to cells using only the N719 dye. The improved performance is attributed to a combination of factors, including enhanced light absorption and a reduction in dye aggregation on the titanium dioxide (TiO₂) surface, which is often facilitated by the use of a co-adsorbent like chenodeoxycholic acid (CDCA).
| Sensitizer System | Power Conversion Efficiency (PCE) (%) |
|---|---|
| N719 (reference) | 5.35 |
| N719 + Benzo[h]quinolin-10-ol derivative (1a) | ~6.00 (12% improvement) |
| N719 + Benzo[h]quinolin-10-ol derivative (2a) | ~6.37 (19% improvement) |
| N719 + CDCA | 6.90 |
| N719 + Benzo[h]quinolin-10-ol derivative (2a) + CDCA | 7.22 |
Optical Filter Agents in Photographic Emulsions
There is currently no available research data on the specific application of 2-Methylbenzo[h]quinoline or its derivatives as optical filter agents in photographic emulsions.
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies
While classical methods for quinoline (B57606) synthesis are well-established, the future of 2-Methylbenzo[h]quinoline synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies.
C-H Bond Functionalization: A promising frontier is the direct functionalization of C(sp³)–H bonds. Recent studies have shown the viability of metal-free, iodine-catalyzed tandem cyclization strategies to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.govacs.org Future work could adapt these principles to construct the benzo[h]quinoline (B1196314) core directly, avoiding multi-step sequences and pre-functionalized starting materials. This approach offers a mild and efficient alternative to traditional methods that often require harsh conditions or expensive transition-metal catalysts. nih.govacs.org
Cascade Reactions: The design of cascade or domino reactions presents another avenue for innovation. Researchers have developed a one-pot synthesis for 2,3,4-trisubstituted benzo[h]quinolines starting from precursors like pentachloro-2-nitro-1,3-butadiene. nih.govmdpi.com Expanding this concept to synthesize this compound derivatives could streamline the manufacturing process, improve yields, and reduce waste by forming multiple bonds in a single operation.
Metal-Catalyzed Cross-Coupling: Advances in metal-catalyzed reactions, such as those facilitated by palladium, offer precise control over molecular architecture. smolecule.com Future research could focus on developing novel cross-coupling strategies to introduce the methyl group or build the fused ring system with high regioselectivity, which remains a challenge in classical methods like the Skraup synthesis. smolecule.commedwinpublisher.org
These modern synthetic strategies are expected to provide more direct and sustainable routes to this compound and its derivatives, making them more accessible for further research and application.
| Synthetic Strategy | Key Features | Potential Advantages |
| C-H Bond Functionalization | Metal-free, direct activation of C(sp³)–H bonds | Environmentally friendly, high atom economy, simplified starting materials nih.govacs.org |
| Cascade Reactions | One-pot, multi-bond formation | Increased efficiency, reduced waste, lower operational costs nih.govmdpi.com |
| Metal-Catalyzed Cross-Coupling | High precision and regioselectivity | Greater control over substitution patterns, access to complex derivatives smolecule.com |
Exploration of New Catalytic Transformations
The unique electronic and steric properties of the this compound scaffold make it a compelling candidate for applications in catalysis, both as a ligand and as a substrate.
Ligand Development for Homogeneous Catalysis: Benzo[h]quinoline derivatives have been successfully used to create pincer-type ligands for ruthenium and osmium complexes. nih.govdntb.gov.ua These complexes have demonstrated remarkable efficiency as catalysts in the transfer hydrogenation of ketones, achieving very high turnover frequencies. nih.govdntb.gov.ua Future research should explore the synthesis of new pincer and chiral ligands based on the this compound framework. These novel catalysts could be applied to a broader range of asymmetric transformations, a cornerstone of modern medicinal and materials chemistry.
Substrate for C-H Activation: The methyl group and the aromatic rings of this compound are ripe for selective activation. Rhodium(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines has been used to synthesize complex indole-tethered quinoline derivatives. nih.govrsc.org Future studies could apply similar transition-metal-catalyzed C-H activation strategies to this compound, enabling its direct conversion into more complex, high-value molecules and providing a powerful tool for late-stage functionalization. nih.govrsc.org
The dual role of this compound as both a potential ligand and a reactive substrate opens up a rich field for discovering new catalytic systems and reactions.
Advanced Characterization Techniques
A comprehensive understanding of this compound's properties is essential for its rational design in various applications. While standard techniques like NMR, FT-IR, and mass spectrometry are routine, future research will benefit from the application of more sophisticated analytical methods. mdpi.commdpi.comnih.gov
In-depth Spectroscopic Analysis: Advanced spectroscopic methods can provide deeper insights into the electronic structure and dynamics of the molecule. Techniques such as ultrafast transient absorption spectroscopy could be used to study the excited-state dynamics, which is crucial for applications in optoelectronics. nih.gov
Solid-State Characterization: For materials science applications, understanding the solid-state properties is critical. Advanced X-ray diffraction techniques, including single-crystal X-ray analysis, can elucidate the precise molecular structure and intermolecular interactions, such as π-stacking, in the crystalline state. nih.govresearchgate.net
Dynamic and Interaction Studies: Car–Parrinello molecular dynamics (CPMD) has been employed to investigate the dynamics of hydrogen bonds in related benzo[h]quinoline systems. nih.gov Applying such advanced computational and experimental techniques to this compound can reveal detailed information about its intermolecular interactions and behavior in different environments, guiding the design of self-assembling materials and host-guest systems. nih.gov
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. Future theoretical studies on this compound can accelerate the discovery of new applications and synthetic routes.
Predictive Modeling: Density Functional Theory (DFT) has been effectively used to optimize geometries, establish ground state energies, and rationalize the regioselective formation of quinoline derivatives. mdpi.com Future work could leverage more advanced DFT functionals and basis sets, along with time-dependent DFT (TDDFT), to accurately predict spectroscopic properties, reaction mechanisms, and the intramolecular charge transfer (ICT) characteristics of new derivatives. researchgate.net
Reactivity and Stability Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter for predicting molecular stability and reactivity. researchgate.net Quantum chemical calculations can be used to determine how different substituents on the this compound core affect this energy gap, allowing for the in-silico design of molecules with tailored electronic properties. nih.govresearchgate.net
Exploring Non-covalent Interactions: Methods like the Electron Localization Function (ELF) and Constrained Density Functional Theory (CDFT) can provide a detailed picture of the electronic structure and non-covalent interactions that govern molecular self-assembly and recognition processes. nih.gov Applying these tools to this compound will enhance the understanding of its behavior in complex systems, such as in biological environments or advanced materials.
| Theoretical Method | Application for this compound | Insights Gained |
| Density Functional Theory (DFT) | Ground/excited state geometry, reaction pathways | Reaction regioselectivity, thermodynamic stability mdpi.com |
| Time-Dependent DFT (TDDFT) | Absorption and emission spectra simulation | Electronic transitions, intramolecular charge transfer (ICT) properties researchgate.net |
| HOMO-LUMO Gap Analysis | Prediction of electronic properties | Chemical reactivity, molecular stability, suitability for electronic applications researchgate.net |
| CPMD, ELF, CDFT | Study of dynamics and intermolecular forces | Hydrogen bond dynamics, π-stacking interactions, self-assembly behavior nih.gov |
Expanding Applications in Advanced Materials
The rigid, aromatic structure and photophysical properties of the benzo[h]quinoline core make it an attractive building block for advanced functional materials.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are well-known for their applications in optoelectronics. Specifically, a zinc(II) complex of 2-Methyl-8-quinolinol has been successfully used as a dopant to achieve green electroluminescence in OLEDs. ijcce.ac.ir Future research should focus on synthesizing new coordination complexes and covalent derivatives of this compound to tune the emission color, improve quantum efficiency, and enhance the thermal stability of OLED devices. researchgate.netijcce.ac.ir
Chemosensors: The nitrogen atom in the quinoline ring can act as a binding site for metal ions and other analytes. By functionalizing the this compound scaffold with appropriate chromophores or fluorophores, it is possible to design novel chemosensors that signal the presence of specific substances through changes in their optical properties.
Photovoltaics: The electron-accepting ability and charge transport properties of quinoline-based systems suggest their potential use in organic photovoltaics (OPVs). Future work could involve incorporating this compound derivatives as non-fullerene acceptors or as components in donor-acceptor polymers to improve the efficiency and stability of solar cells.
The exploration of this compound in these areas holds the promise of developing next-generation materials for lighting, sensing, and energy applications.
Q & A
Basic: What are the standard synthetic methodologies for preparing 2-Methylbenzo[h]quinoline, and how do reaction parameters affect regioselectivity?
Answer: Common synthetic routes include the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. Reaction parameters such as temperature, catalyst choice, and substituent positioning critically influence regioselectivity. For example, the Vilsmeier-Haack reaction enables formylation at specific positions on the quinoline scaffold, while the Duff reaction favors hydroxyalkylation. Optimization of these parameters is essential to minimize byproducts, as demonstrated in studies on benzo[h]quinoline derivatives .
Advanced: How can researchers address discrepancies between computational predictions and experimental observations in the electronic properties of this compound derivatives?
Answer: Discrepancies often arise from limitations in density functional theory (DFT) functionals. To resolve this, validate computational models using high-level ab initio methods (e.g., CCSD(T)) or experimental spectroscopic data. Hybrid functionals incorporating exact exchange terms (e.g., B3LYP) improve accuracy for thermochemical properties, as shown in studies achieving <3 kcal/mol deviations in atomization energies . Adjusting basis sets and including solvent effects in simulations can further align predictions with experimental results.
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent patterns, while infrared (IR) spectroscopy identifies functional groups like carbonyls or hydroxyls. X-ray crystallography provides definitive structural confirmation, as exemplified by the resolved crystal structure of 2-methyl-8-hydroxyquinoline-5,7-dicarbaldehyde . Mass spectrometry (HRMS) further verifies molecular weight and fragmentation patterns.
Advanced: What strategies are employed to achieve C5-selective C-H functionalization of this compound under transition-metal-free conditions?
Answer: Recent approaches leverage radical-mediated pathways or directing groups to enhance C5 selectivity. For example, photoinduced radical reactions using peroxides generate intermediates that favor C5 functionalization. Challenges include competing reactions at more reactive C2/C8 positions. Transition-metal-free methods are less explored but offer cost and toxicity advantages, as highlighted in studies on quinoline C-H activation .
Basic: How is the mutagenic potential of this compound assessed in toxicological studies?
Answer: The Ames test (Salmonella typhimurium TA100 strain) is widely used to evaluate mutagenicity. Derivatives such as dihydrodiols and epoxides are tested to identify metabolic activation pathways. For instance, benzo[h]quinoline dihydrodiols exhibit higher mutagenic activity due to electrophilic intermediate formation . Dose-response curves and metabolic activation systems (e.g., S9 liver enzymes) are critical for accurate assessments.
Advanced: What computational frameworks are recommended for predicting the pharmacokinetic properties of this compound-based drug candidates?
Answer: Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations predict solubility, bioavailability, and metabolic stability. Density functional theory (DFT) calculations assess electronic properties influencing drug-receptor interactions. Modifications to the quinoline scaffold, such as introducing hydroxyl or methyl groups, improve pharmacokinetic profiles, as demonstrated in studies on antimalarial and anticancer derivatives .
Basic: What experimental protocols are used to study the electrochemical behavior of this compound derivatives?
Answer: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are standard techniques. Electrochemical cells with a three-electrode setup (working, reference, counter) measure oxidation/reduction potentials. For example, oxidation of this compound derivatives to carboxylic acids is monitored via anodic peaks in CV, with supporting electrolytes (e.g., tetrabutylammonium hexafluorophosphate) ensuring conductivity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs across studies?
Answer: Systematic meta-analyses comparing assay conditions (e.g., cell lines, concentrations, controls) identify confounding variables. Reproducibility studies under standardized protocols (e.g., OECD guidelines) minimize variability. Additionally, molecular docking simulations clarify structure-activity relationships (SARs) by linking substituent effects to binding affinities .
Basic: What are the key considerations for designing stable this compound derivatives for optical applications?
Answer: Enhance photostability by incorporating electron-withdrawing groups (e.g., nitro, cyano) or rigidifying the quinoline scaffold. UV-Vis spectroscopy and fluorescence quantum yield measurements quantify optical properties. For example, methyl substitution at the 2-position reduces aggregation-caused quenching (ACQ), improving luminescence efficiency .
Advanced: What methodologies are used to analyze the environmental degradation pathways of this compound pollutants?
Answer: Advanced oxidation processes (AOPs), such as ozonation or photocatalytic degradation, are studied via high-performance liquid chromatography (HPLC) and LC-MS. Kinetic modeling identifies rate-determining steps, while DFT calculations predict reactive sites for hydroxyl radical attack. Metabolite identification confirms degradation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
